6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid
Overview
Description
6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid is a nucleobase analogue where the hydrogen at position 5 of cytosine is replaced by a carboxy group. This compound is part of the pyrimidinecarboxylic acids class and has the chemical formula C5H5N3O3 . It plays a significant role in various biological processes and is a key intermediate in the demethylation pathway of 5-methylcytosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid can be synthesized through the reaction of an orthoformic ester with cyanoacetic acid and urea, followed by a ring-closing reaction with a sodium alcoholate . Another method involves the thermal decarboxylation of cytosine-5-carboxylic acid in quinoline in the presence of an inorganic ammonium salt, such as ammonium chloride or ammonium sulfate .
Industrial Production Methods
Industrial production methods for cytosine-5-carboxylic acid are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as 5-formylcytosine and 5-hydroxymethylcytosine.
Reduction: The compound can be reduced to form cytosine through decarboxylation.
Substitution: It can participate in nucleophilic substitution reactions, forming amides and other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Inorganic ammonium salts and copper compounds are commonly used for reduction.
Substitution: Reagents like DCC (dicyclohexylcarbodiimide) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-formylcytosine, 5-hydroxymethylcytosine.
Reduction: Cytosine.
Substitution: Various amides and other derivatives.
Scientific Research Applications
6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleobase analogues.
Biology: It plays a role in the epigenetic regulation of gene expression through DNA demethylation.
Medicine: It is studied for its potential in cancer therapy and other medical applications.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid exerts its effects through interactions with DNA and RNA. It can induce transcriptional pausing by forming specific hydrogen bonds with RNA polymerase II, which slows down elongation and affects gene expression . This compound is also involved in the demethylation pathway of 5-methylcytosine, converting it to 5-formylcytosine and 5-hydroxymethylcytosine .
Comparison with Similar Compounds
Similar Compounds
5-methylcytosine: A methylated form of cytosine involved in gene regulation.
5-hydroxymethylcytosine: An intermediate in the demethylation pathway of 5-methylcytosine.
5-formylcytosine: Another intermediate in the demethylation pathway.
Uniqueness
6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid is unique due to its role in the demethylation pathway and its ability to induce transcriptional pausing. Its carboxyl group allows it to form specific interactions with enzymes and other molecules, making it a valuable tool in epigenetic research .
Properties
IUPAC Name |
6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-3-2(4(9)10)1-7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQMCTXZEMGOJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190003 | |
Record name | Cytosine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3650-93-9 | |
Record name | 5-Carboxycytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3650-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cytosine-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3650-93-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cytosine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytosine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYTOSINE-5-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760CU98B9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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